![molecular formula C16H18N2O4S B1378695 2-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)methyl]-1,3-thiazole-4-carboxylic acid CAS No. 1461708-34-8](/img/structure/B1378695.png)
2-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)methyl]-1,3-thiazole-4-carboxylic acid
Overview
Description
This compound is a derivative of phenylalanine, which is an amino acid . It contains a tert-butoxycarbonyl (BOC) group, which is commonly used as a protecting group in organic synthesis .
Synthesis Analysis
The synthesis of similar compounds involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate .Molecular Structure Analysis
The molecular structure of similar compounds can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The BOC group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various techniques. For instance, the yield, molecular weight, and Rf value can be determined. Spectroscopic techniques such as 1H-NMR and 13C-NMR can provide information about the chemical structure of the compound .Scientific Research Applications
Dipeptide Synthesis
The compound is used in the synthesis of dipeptides. It is a part of a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
Green Manufacturing
The compound is used in the chiral separation of (2S,4S)-1-(tert-butoxy carbonyl)-4-(methoxymethyl) pyrrolidine-2-carboxylic acid, an important intermediate for the anti-HCV drug Velpatasvir. This approach eliminates the need for salinization and dissociation processes and several organic solvents with water .
Inhibitory Effect on Platelet Aggregation
The compound has been found to present an outstanding inhibitory effect on platelet aggregation, which was more potent than clopidogrel .
Thermodynamics Analysis
The compound is used in the analysis of N-tert-Butoxy-Carboynl Anyhydride Formation. The changes in thermodynamics reveal more about the changes in energy with conformation in the reaction .
Mechanism of Action
Mode of Action
The presence of the tert-butoxycarbonyl (boc) group suggests that it may be used as a protecting group in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Biochemical Pathways
Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Pharmacokinetics
The compound’s predicted properties include a boiling point of 484.8±35.0 °C and a density of 1.321±0.06 g/cm3 .
Action Environment
The stability of the boc group under various conditions is well-documented . It can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
properties
IUPAC Name |
2-[[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]methyl]-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-16(2,3)22-15(21)17-11-6-4-10(5-7-11)8-13-18-12(9-23-13)14(19)20/h4-7,9H,8H2,1-3H3,(H,17,21)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVXYQYIKYHKHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)CC2=NC(=CS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)methyl]-1,3-thiazole-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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